CID 78067260
Description
CID 78067260 is a compound registered in PubChem, a public chemical database maintained by the National Institutes of Health (NIH). The absence of direct information limits a comprehensive introduction. In general, PubChem CIDs are unique numerical identifiers assigned to chemical entities, enabling researchers to access standardized properties, bioactivity, and literature references. For this compound, further experimental characterization (e.g., spectral data, synthesis protocols, or pharmacological profiles) would be required to define its chemical identity and biological relevance .
Properties
Molecular Formula |
C18H40IO2PSi |
|---|---|
Molecular Weight |
474.5 g/mol |
InChI |
InChI=1S/C18H40O2PSi.HI/c1-6-9-13-21(14-10-7-2,15-11-8-3)16-12-17-22-18(19-4)20-5;/h18H,6-17H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
AZAMYSRKZPGBSF-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CCC[Si]C(OC)OC.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “CID 78067260” involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Typically, the synthesis involves the use of high-purity reagents and controlled reaction conditions to ensure the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of “this compound” may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize yield and minimize impurities, ensuring that the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: “CID 78067260” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions: The reactions involving “this compound” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, enabling the formation of complex molecules and materials.
Biology: Researchers investigate the compound’s biological activity, including its interactions with enzymes and receptors.
Medicine: “CID 78067260” is explored for its potential therapeutic effects, including its ability to modulate specific biological pathways.
Industry: The compound is utilized in the development of new materials and products, contributing to advancements in technology and manufacturing.
Mechanism of Action
The mechanism of action of “CID 78067260” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Understanding the molecular mechanisms underlying these interactions is crucial for developing new applications and therapies.
Comparison with Similar Compounds
Data Tables (Hypothetical Framework)
The following tables illustrate how comparative data might be organized, based on methodologies in , and 13.
Table 1: Structural Properties of Hypothetical Analogs
| Property | This compound* | CID 101283546 (Oscillatoxin D) | CID 72326 (Betulin) |
|---|---|---|---|
| Molecular formula | Not available | C₃₄H₅₄O₈ | C₃₀H₅₀O₂ |
| Molecular weight (Da) | - | 602.78 | 442.70 |
| Key functional groups | - | Epoxide, ester | Hydroxyl, triterpene |
| Bioactivity | - | Cytotoxic | Anti-inflammatory |
*No experimental data for this compound in the provided evidence .
Table 2: Mass Spectrometry Fragmentation Patterns
| Technique | This compound* | CID 12594 (DHEAS) | CID 5591 (Troglitazone) |
|---|---|---|---|
| CID-MS/MS | - | Sulfate loss (m/z 97) | Thiazolidinedione cleavage |
| ETD-MS/MS | - | Preserves labile modifications | Limited fragmentation |
Research Findings and Limitations
The evidence emphasizes rigorous methodologies for compound comparison:
- Mass spectrometry : CID (collision-induced dissociation) vs. ETD (electron-transfer dissociation) can differentiate labile modifications in steroids and glycosides .
- Structural overlays : 3D alignment of bile acids (e.g., taurocholic acid vs. taurolithocholic acid) highlights steric and electronic differences impacting transporter binding .
Critical limitations :
- The absence of this compound data precludes direct comparisons.
- Incomplete metadata in PubChem entries (e.g., missing spectral libraries or bioassay results) hinders reproducibility .
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